5-Bromo-2-(hexyloxy)-3-methylpyridine
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Overview
Description
5-Bromo-2-(hexyloxy)-3-methylpyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the 5-position, a hexyloxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hexyloxy)-3-methylpyridine typically involves the bromination of 2-(hexyloxy)-3-methylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(hexyloxy)-3-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the pyridine ring.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(hexyloxy)-3-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-azido-2-(hexyloxy)-3-methylpyridine, 5-thio-2-(hexyloxy)-3-methylpyridine, or 5-alkoxy-2-(hexyloxy)-3-methylpyridine can be formed.
Oxidation Products: Products like this compound N-oxide or this compound-4-carboxaldehyde.
Reduction Products: 2-(hexyloxy)-3-methylpyridine.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Bromo-2-(hexyloxy)-3-methylpyridine is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology:
Biological Probes: The compound can be used to design biological probes for studying enzyme activities or receptor-ligand interactions due to its ability to undergo specific chemical modifications.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Industry:
Materials Science: The compound is used in the development of advanced materials such as liquid crystals, organic semiconductors, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(hexyloxy)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through binding interactions facilitated by its functional groups. The bromine atom and hexyloxy group can participate in hydrogen bonding, van der Waals interactions, and hydrophobic effects, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Bromo-2-(methoxy)-3-methylpyridine: Similar structure but with a methoxy group instead of a hexyloxy group.
5-Bromo-2-(ethoxy)-3-methylpyridine: Similar structure but with an ethoxy group instead of a hexyloxy group.
5-Bromo-2-(butoxy)-3-methylpyridine: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness: 5-Bromo-2-(hexyloxy)-3-methylpyridine is unique due to the presence of the hexyloxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions in chemical and biological systems. The length of the hexyloxy chain can affect the compound’s solubility, membrane permeability, and overall bioactivity compared to its shorter-chain analogs.
Properties
IUPAC Name |
5-bromo-2-hexoxy-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-4-5-6-7-15-12-10(2)8-11(13)9-14-12/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDRFNDQLQGEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NC=C(C=C1C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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